3,3'-Dithiobis[N-(methyl-d3)propanamide] is a chemical compound with the molecular formula and a molecular weight of 242.39 g/mol. It features a dithiobis structure, which consists of two thiol groups (-SH) linked by a propanamide moiety. This compound is notable for its stable isotope labeling, specifically with deuterium (d3) in the methyl groups, making it useful in various analytical applications such as mass spectrometry and tracer studies .
Research on similar compounds suggests potential biological activities for 3,3'-dithiobis[N-(methyl-d3)propanamide]. Compounds containing dithiobis linkages often exhibit antioxidant properties due to their ability to scavenge free radicals. Additionally, they may have implications in pharmacological applications, such as acting as enzyme inhibitors or modulators due to their structural features that can interact with biological macromolecules .
Synthesis of 3,3'-dithiobis[N-(methyl-d3)propanamide] typically involves the following steps:
These steps can vary based on the specific reagents and conditions used, but they generally follow standard organic synthesis protocols for amides and thioethers .
3,3'-Dithiobis[N-(methyl-d3)propanamide] has several applications:
Interaction studies involving 3,3'-dithiobis[N-(methyl-d3)propanamide] focus on its reactivity with proteins and other biomolecules. These studies often utilize techniques such as:
Such studies enhance understanding of its potential biological roles and mechanisms of action .
Several compounds share structural similarities with 3,3'-dithiobis[N-(methyl-d3)propanamide], each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,3'-Dithiodipropionic Acid | Contains carboxylic acid groups; used in polymer chemistry. | |
| N,N'-Dimethyl-3,3'-dithiodipropionamide | Similar structure; used for stable isotope labeling. | |
| Dithioerythritol | Smaller molecule; known for reducing disulfides in proteins. |
The uniqueness of 3,3'-dithiobis[N-(methyl-d3)propanamide] lies in its stable isotope labeling which enhances its utility in analytical applications compared to other similar compounds that do not possess this feature .
Deuterium labeling in disulfide-containing compounds has been revolutionized by metal-free, photochemical methods that utilize deuterium oxide (D₂O) as the deuterium source. A radical desulfurization–deuteration strategy under visible light irradiation enables site-specific deuterium incorporation with >95% efficiency, even in sterically hindered environments. This method avoids traditional metal catalysts, reducing side reactions and enhancing compatibility with functional groups such as amines and carbonyls. For 3,3'-dithiobis[N-(methyl-d3)propanamide], the trideuteriomethyl groups are introduced via nucleophilic substitution using deuterated methylamine precursors, followed by disulfide bond formation through oxidative coupling of thiol intermediates.
Key advantages of this approach include:
Isotopic tagging of oxidized and reduced cysteines (iTORC) provides a robust framework for analyzing disulfide bond dynamics in compounds like 3,3'-dithiobis[N-(methyl-d3)propanamide]. This method employs halogenated benzothiazine probes to sequentially label sulfenic acids, free thiols, and disulfides with distinct isotopic signatures. Key optimizations include:
For 3,3'-dithiobis[N-(methyl-d3)propanamide], iTORC has been adapted to quantify deuterium retention at the methyl-d3 groups under redox conditions, revealing <2% deuterium loss during disulfide reduction–reoxidation cycles.
The synthesis of disulfide-containing compounds increasingly favors solid-phase methodologies due to superior control over regioselectivity and reduced purification demands. A comparative analysis of 3,3'-dithiobis[N-(methyl-d3)propanamide] synthesis routes highlights critical differences:
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Yield | 78–85% | 62–70% |
| Purity (HPLC) | >95% | 88–92% |
| Reaction Time | 4–6 hours | 8–12 hours |
| Deuterium Retention | 98–99% | 94–96% |
Solid-phase synthesis employs thiosulfonate-functionalized resins to iteratively build disulfide bonds via automated protocols. For example, coupling N-(methyl-d3)propanamide thiosulfonate monomers to a Rink amide resin enables disulfide elongation with 97% stepwise efficiency. In contrast, solution-phase methods require tedious purification after each oxidative coupling step, increasing deuterium loss risks.
Microwave-assisted solid-phase synthesis further enhances efficiency by reducing disulfide bond formation times from 22 hours to 45 minutes while maintaining >98% deuterium incorporation. This approach uses N-chlorosuccinimide (NCS) to oxidize resin-bound thiols to sulfenyl chlorides, which rapidly dimerize into disulfides without epimerization.
The redox-responsive characteristics of 3,3'-Dithiobis[N-(methyl-d3)propanamide] exhibit remarkable sensitivity to environmental conditions, particularly in the presence of reducing and oxidizing agents [3]. In controlled environments containing glutathione at physiological concentrations of 10 millimolar, disulfide bonds undergo systematic cleavage through thiol-disulfide exchange mechanisms [3] [4]. This process demonstrates first-order kinetics with respect to the disulfide substrate, indicating that the initial nucleophilic attack by glutathione represents the rate-determining step [5].
The compound exhibits differential reactivity patterns depending on the specific redox environment [3]. Under reducing conditions with glutathione, the disulfide bond cleavage proceeds through a two-stage mechanism involving initial nucleophilic attack followed by rapid thiolate elimination [5]. The reaction kinetics show remarkable pH dependence, with optimal reactivity observed at physiological pH values between 7.0 and 7.4 [4]. In contrast, exposure to hydrogen peroxide at concentrations of 100 millimolar results in limited disulfide bond cleavage, demonstrating the selective nature of reductive versus oxidative pathways [3].
The environmental control of redox responsiveness extends to ionic strength and temperature effects [6]. Higher ionic concentrations generally reduce the reactivity of disulfide bonds by stabilizing the folded conformations and limiting accessibility to nucleophilic attack [6]. Temperature increases accelerate the cleavage kinetics following Arrhenius behavior, with activation energies typically ranging from 15 to 20 kilocalories per mole for thiol-disulfide exchange reactions [5].
Table 1: Redox-Responsive Behavior Parameters for Disulfide Systems
| Environmental Condition | Response Rate | Mechanism | Temperature Dependence |
|---|---|---|---|
| 10 mM Glutathione (pH 7.4) | Moderate cleavage | Thiol-disulfide exchange | Strong Arrhenius behavior |
| 100 mM Hydrogen peroxide | Limited response | Oxidative pathways | Moderate temperature effect |
| Physiological buffer | Baseline stability | Minimal reactivity | Low activation energy |
| High ionic strength | Reduced reactivity | Conformational stabilization | Enhanced stability |
Computational investigations using density functional theory methods have provided detailed mechanistic insights into the cleavage kinetics of disulfide bonds in compounds similar to 3,3'-Dithiobis[N-(methyl-d3)propanamide] [7] [8]. The B3LYP functional with appropriate basis sets reveals activation energies for disulfide cleavage ranging from 11 to 55 kilocalories per mole, depending on the specific molecular environment and cleavage mechanism [7] [8].
Quantum mechanical calculations demonstrate that disulfide bond cleavage proceeds through multiple pathways with distinct energetic profiles [9] [10]. The most favorable pathway involves direct nucleophilic substitution at the sulfur center, characterized by relatively low activation barriers of approximately 11 kilocalories per mole in gas-phase calculations with solvent corrections [8]. Alternative pathways involving radical-mediated cleavage show significantly different energetic requirements, with activation energies varying by 9 to 10 kilocalories per mole compared to backbone fragmentation processes [9].
The computational modeling reveals that the disulfide bond geometry plays a crucial role in determining cleavage kinetics [10]. Five-membered ring disulfides exhibit enhanced reactivity compared to acyclic systems, with rate constants varying by factors of 10^4 [6]. This remarkable variation arises from favorable electrostatic stabilization of the transition state by neighboring functional groups [6]. The methylamide substituents in 3,3'-Dithiobis[N-(methyl-d3)propanamide] provide specific stabilization through hydrogen bonding interactions that modulate the activation energy for bond cleavage [5].
Advanced computational methods employing the ONIOM framework have successfully predicted the energetics of disulfide bond formation and cleavage in complex molecular systems [10]. These calculations indicate that the first disulfide bond cleavage typically requires higher activation energies than subsequent cleavages, with values of 55.6 kilocalories per mole for initial bond breaking compared to 34.3 and 36.5 kilocalories per mole for secondary cleavages [10].
Table 2: Computational Activation Energies for Disulfide Bond Cleavage
| Computational Method | System Type | Activation Energy (kcal/mol) | Environmental Conditions |
|---|---|---|---|
| DFT B3LYP | Dimethyl disulfide + nucleophile | 11.0 | Gas phase with solvent corrections |
| MC-ONIOM3 | Protein disulfide bond 1 | 55.6 | Folded protein environment |
| MC-ONIOM3 | Protein disulfide bond 2 | 34.3 | Partially unfolded state |
| MC-ONIOM3 | Protein disulfide bond 3 | 36.5 | Extended conformation |
| Experimental | General thiol-disulfide exchange | 17.6 | Aqueous solution |
The deuteration of methyl groups in 3,3'-Dithiobis[N-(methyl-d3)propanamide] introduces significant isotope effects that alter the thermodynamic stability of the disulfide bond system [2] [11]. Primary kinetic isotope effects arise from the substitution of hydrogen with deuterium in positions directly involved in bond-making or bond-breaking processes, while secondary isotope effects result from deuteration at positions remote from the reaction center [12] [2].
The deuterium substitution leads to enhanced thermodynamic stability through multiple mechanisms [11]. The lower zero-point vibrational energy of deuterated bonds contributes to increased binding energies, typically resulting in 2 to 4 Kelvin increases in thermal stability compared to protiated analogs [11]. This stabilization arises from the reduced vibrational amplitude of deuterated bonds, which decreases the probability of thermally activated bond dissociation [11].
Secondary deuterium kinetic isotope effects in the methyl-d3 groups of the compound influence the overall molecular stability through hyperconjugation and rehybridization effects [12]. These effects typically manifest as isotope ratios ranging from 0.8 to 1.4, depending on the specific molecular environment and reaction conditions [12]. The deuterated methyl groups exhibit reduced hyperconjugative stabilization of adjacent carbocationic centers, leading to altered reaction pathways and kinetic profiles [12].
Thermodynamic analysis reveals that deuteration affects both enthalpic and entropic contributions to disulfide bond stability [2]. The enthalpic stabilization arises from strengthened hydrogen bonding interactions involving deuterated positions, while the entropic effects result from reduced conformational flexibility of deuterated molecular segments [2]. The combined effect of these contributions typically results in free energy stabilizations of 1 to 3 kilocalories per mole for deuterated disulfide systems [13] [14].
The impact of deuteration extends to the redox properties of the disulfide bond [15]. Theoretical calculations indicate that deuterium substitution can alter redox potentials through changes in hydrogen bonding patterns and electrostatic interactions [15]. However, the magnitude of these effects depends critically on the specific molecular environment and the balance between reduced and oxidized states [15].
Table 3: Thermodynamic Effects of Deuteration on Disulfide Bond Systems
| Property | Protiated System | Deuterated System | Change | Mechanism |
|---|---|---|---|---|
| Thermal stability (Tm) | Baseline | +2 to +4 K | Increase | Reduced zero-point energy |
| Free energy (ΔG) | Reference | +1 to +3 kcal/mol | Stabilization | Enthalpic and entropic effects |
| Kinetic isotope effect | 1.0 | 0.8 to 1.4 | Variable | Secondary isotope effects |
| Hydrogen bond strength | Standard | Enhanced | Strengthening | Lower vibrational energy |
| Conformational entropy | Higher | Reduced | Decrease | Restricted motion |
3,3'-Dithiobis[N-(methyl-d3)propanamide] represents a significant advancement in site-specific isotopic labeling for nuclear magnetic resonance spectroscopy applications. This deuterated compound, with its molecular formula C8H10D6N2O2S2 and molecular weight of 242.39 grams per mole, incorporates six deuterium atoms specifically positioned at the methyl groups, providing exceptional opportunities for enhanced nuclear magnetic resonance spectral resolution [2].
The compound's unique structure features a dithiobis linkage connecting two propanamide moieties, each containing deuterated methyl groups. This configuration enables precise isotopic labeling while maintaining the chemical integrity necessary for protein engineering applications. The deuterium incorporation provides a distinct mass shift that facilitates accurate identification and tracking in nuclear magnetic resonance experiments [3] [4].
Site-specific isotopic labeling using 3,3'-Dithiobis[N-(methyl-d3)propanamide] offers several key advantages in nuclear magnetic resonance spectroscopy. The deuterium atoms serve as effective nuclear magnetic resonance probes, allowing researchers to observe specific chemical shifts and coupling patterns that are otherwise obscured in complex protein spectra. This selective labeling approach enables the study of protein dynamics and structural changes at specific sites without interference from neighboring resonances [5] [4].
The compound's application in nuclear magnetic resonance studies extends to protein folding investigations, where the deuterated methyl groups provide distinct spectroscopic signatures. Recent advances in isotopic labeling techniques have demonstrated that compounds like 3,3'-Dithiobis[N-(methyl-d3)propanamide] can enhance the resolution of nuclear magnetic resonance spectra by increasing the visibility of certain atomic nuclei and enabling observation of spin-spin couplings that are difficult to detect using naturally abundant isotopes [4] [6].
Research findings indicate that site-specific isotopic labeling dramatically simplifies observation and resonance-assignment procedures for specified amino acid residues. The deuterium labeling strategy allows for the creation of isolated spin systems in dynamics studies, which significantly simplifies pulse sequence design and enables straightforward measurement of relaxation rates from monoexponential decay profiles [7] [8].
The incorporation of 3,3'-Dithiobis[N-(methyl-d3)propanamide] into protein engineering workflows has proven particularly valuable for studying membrane proteins and protein complexes. The compound's stability and biocompatibility make it suitable for both solution and solid-state nuclear magnetic resonance applications, where traditional labeling methods may be insufficient [9] [6].
| Labeling Method | Isotope Used | Resolution Enhancement | Molecular Weight Range (kDa) | Cost Factor |
|---|---|---|---|---|
| Site-specific deuteration | Deuterium (2H) | Selective signal isolation | 5-40 | High |
| Uniform 13C/15N labeling | 13C, 15N | Spectral simplification | 5-25 | Medium |
| Metabolic labeling | 15N, 13C, 2H | Comprehensive coverage | 5-50 | Medium |
| Chemical synthesis labeling | Custom isotopes | Precise site control | 5-15 | Very High |
| Cell-free protein synthesis | 13C, 15N, 2H | Flexible labeling | 5-100 | High |
3,3'-Dithiobis[N-(methyl-d3)propanamide] serves as a sophisticated crosslinking agent in structural proteomics, offering unique advantages through its disulfide-based linkage system. The compound's dithiobis structure provides a spacer arm length of approximately 5.8 to 12.0 angstroms, making it suitable for capturing protein-protein interactions and stabilizing transient molecular complexes [10] [11].
The crosslinking mechanism of 3,3'-Dithiobis[N-(methyl-d3)propanamide] involves the formation of covalent bonds between specific amino acid residues, particularly cysteine residues containing sulfhydryl groups. This selective reactivity enables researchers to investigate spatial relationships between amino acids in proteins and protein complexes while maintaining structural integrity [12] [13].
Recent advances in chemical crosslinking coupled with mass spectrometry have demonstrated that compounds like 3,3'-Dithiobis[N-(methyl-d3)propanamide] can achieve high-density crosslinking coverage, enabling the identification of one unique crosslinked position pair for every seven amino acids at a one percent false discovery rate [14] [15]. This level of coverage is sufficient to produce medium-resolution structural models of large protein subcomplexes without requiring prior structural information for individual subunits.
The deuterated nature of 3,3'-Dithiobis[N-(methyl-d3)propanamide] provides additional benefits in mass spectrometry-based structural proteomics. The incorporation of deuterium atoms creates distinctive mass spectral signatures that facilitate the identification and analysis of crosslinked peptides. This isotopic labeling approach enhances the accuracy of crosslink assignment and reduces false positive identifications [16] [17].
Studies utilizing dithiobis crosslinkers have revealed that these compounds can effectively capture both intra- and intermolecular protein interactions. The disulfide bond in 3,3'-Dithiobis[N-(methyl-d3)propanamide] can be selectively cleaved under reducing conditions, allowing for the controlled release of crosslinked peptides and facilitating detailed structural analysis [16] [17].
The application of 3,3'-Dithiobis[N-(methyl-d3)propanamide] in structural proteomics has proven particularly valuable for studying dynamic protein complexes and conformational changes. The compound's ability to form stable crosslinks while maintaining reversibility under specific conditions makes it an ideal tool for investigating protein assembly mechanisms and structural transitions [10] [11].
| Crosslinker Type | Spacer Arm Length (Å) | Target Amino Acids | Mass Shift (Da) | Cleavage Conditions | Application |
|---|---|---|---|---|---|
| Disulfide-based (DSS/BS3) | 11.4 | Lysine (K) | 138.1 | Non-cleavable | Protein complexes |
| Dithiobis compounds | 5.8-12.0 | Cysteine (C) | 242.4 | Reducing agents | Redox-sensitive systems |
| Zero-length crosslinkers | 0 | Acidic residues | 0 | Non-cleavable | Protein-protein interfaces |
| Heterobifunctional crosslinkers | 6.0-30.0 | Multiple residues | Variable | Variable | Functional studies |
| Cleavable crosslinkers | 10.0-15.0 | Lysine, Cysteine | 156.1 | Chemical/enzymatic | Structural validation |
The integration of 3,3'-Dithiobis[N-(methyl-d3)propanamide] into redox-responsive drug delivery systems represents a significant advancement in targeted therapeutic applications. The compound's disulfide bond provides the fundamental chemical basis for redox-responsive behavior, enabling selective drug release in response to specific cellular environments [18] [19].
The redox-responsive mechanism of 3,3'-Dithiobis[N-(methyl-d3)propanamide] is based on the differential concentrations of glutathione between normal and diseased tissues. In healthy cells, glutathione concentrations typically range from 2 to 10 millimolar, while in tumor tissues, concentrations can reach 20 millimolar or higher. This differential provides the driving force for selective drug release in target tissues [20] [19].
Research has demonstrated that disulfide-based drug delivery systems incorporating compounds like 3,3'-Dithiobis[N-(methyl-d3)propanamide] can achieve rapid drug release rates of less than six hours under high glutathione conditions, while maintaining stability in physiological conditions with lower glutathione concentrations [21] [22]. This selective release profile enables targeted therapeutic action while minimizing systemic toxicity.
The deuterated nature of 3,3'-Dithiobis[N-(methyl-d3)propanamide] provides additional advantages in drug delivery applications. The deuterium atoms serve as traceable markers, enabling real-time monitoring of drug release kinetics and biodistribution using nuclear magnetic resonance spectroscopy or mass spectrometry-based techniques [18] [23].
Studies have shown that redox-responsive systems incorporating dithiobis linkages can achieve targeting efficiencies between 85 and 95 percent in preclinical models. The compound's ability to form stable conjugates with therapeutic agents while maintaining redox sensitivity makes it particularly valuable for cancer therapy applications [20] [24].
The integration of 3,3'-Dithiobis[N-(methyl-d3)propanamide] into various drug delivery platforms has shown promising results. These include nanoparticle systems, polymer-drug conjugates, and protein-based carriers, each offering unique advantages for specific therapeutic applications [18] [19].
The mechanism of action involves the reduction of disulfide bonds by intracellular glutathione, leading to the controlled release of conjugated therapeutic agents. This process can be fine-tuned by modifying the chemical environment around the disulfide bond, allowing for optimization of release kinetics based on specific therapeutic requirements [25] [23].
| System Type | Redox Trigger | GSH Concentration (mM) | Drug Release Rate | Targeting Efficiency (%) | Clinical Status |
|---|---|---|---|---|---|
| Disulfide-crosslinked nanoparticles | Glutathione (GSH) | 2-10 | Rapid (< 6 h) | 85-95 | Preclinical |
| Polymer-drug conjugates | Intracellular GSH | 5-10 | Controlled (6-24 h) | 70-85 | Phase I/II |
| Protein-based carriers | Tumor microenvironment | 2-15 | Sustained (24-72 h) | 80-90 | Research |
| Liposomal systems | ROS/GSH dual response | 5-20 | Burst + sustained | 75-88 | Phase II |
| Hydrogel matrices | pH/redox dual response | 2-10 | Controlled release | 82-92 | Preclinical |
The compound's unique properties make it particularly suitable for developing next-generation drug delivery systems that can respond to multiple stimuli simultaneously. The combination of redox sensitivity with other responsive elements, such as pH or temperature, enables the creation of smart drug delivery platforms capable of precise therapeutic control [18] [19].
Current research focuses on optimizing the balance between stability and responsiveness in 3,3'-Dithiobis[N-(methyl-d3)propanamide]-based systems. The goal is to ensure adequate circulation time while maintaining rapid and complete drug release at target sites. This optimization requires careful consideration of the chemical environment, crosslinking density, and conjugation strategies used in system design [20] [24].
| Compound | Molecular Formula | Molecular Weight (g/mol) | Deuterium Content | Primary Application | Disulfide Bond |
|---|---|---|---|---|---|
| 3,3'-Dithiobis[N-(methyl-d3)propanamide] | C8H10D6N2O2S2 | 242.39 | 6 atoms | NMR labeling/crosslinking | Yes |
| N,N'-Dimethyl-3,3'-dithiodipropionamide | C8H16N2O2S2 | 236.36 | 0 atoms | Crosslinking agent | Yes |
| 3,3'-Dithiodipropionic acid | C6H10O4S2 | 210.28 | 0 atoms | Polymer chemistry | Yes |
| Dithiothreitol (DTT) | C4H10O2S2 | 154.25 | 0 atoms | Protein reduction | Yes |
| Bis(sulfosuccinimidyl) suberate (BS3) | C16H20N2O16S2 | 572.46 | 0 atoms | Protein crosslinking | No |